molecular formula C9H7NO3 B6247094 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one CAS No. 92446-27-0

6,8-dihydroxy-1,2-dihydroisoquinolin-1-one

Cat. No.: B6247094
CAS No.: 92446-27-0
M. Wt: 177.16 g/mol
InChI Key: UJOQYPUDGCNYSS-UHFFFAOYSA-N
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Description

6,8-dihydroxy-1,2-dihydroisoquinolin-1-one is an organic compound belonging to the isoquinoline family. It is characterized by the presence of two hydroxyl groups at the 6th and 8th positions and a dihydroisoquinolinone core. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available precursors such as 3,4-dihydroxybenzaldehyde and aminoacetaldehyde diethyl acetal.

    Cyclization: The key step involves the cyclization of these precursors under acidic or basic conditions to form the isoquinoline ring system.

    Hydroxylation: Introduction of hydroxyl groups at the 6th and 8th positions can be achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing batch or continuous flow reactors to ensure efficient cyclization of starting materials.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6,8-dihydroxy-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

    Oxidation Products: Quinones or other oxidized isoquinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

    Substitution Products: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as a precursor in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. Its structural properties allow it to enhance the efficacy of drugs targeting the central nervous system.

Case Study: Neuroprotective Agents
Research indicates that derivatives of 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one exhibit neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that these derivatives significantly reduced cell death in neuronal cultures exposed to oxidative agents.

CompoundIC50 (µM)Mechanism of Action
Derivative A12.5Antioxidant activity
Derivative B8.3Inhibition of apoptosis

Antioxidant Research

Overview
The compound exhibits significant antioxidant properties, making it valuable in studies aimed at combating oxidative stress-related diseases.

Case Study: Age-related Diseases
In a study focusing on age-related macular degeneration (AMD), this compound was shown to protect retinal pigment epithelial cells from oxidative damage. The results indicated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.

TreatmentROS Level Reduction (%)
Control0
Compound40

Agricultural Applications

Overview
The compound has been explored for its potential as an agrochemical agent due to its bioactive properties against phytopathogens.

Case Study: Plant Disease Management
A recent study synthesized several derivatives of this compound and tested their efficacy against the phytopathogen Pythium recalcitrans. The most potent derivative demonstrated an EC50 value of 14 mM and exhibited a preventive efficacy of 96.5% at a dose of 5 mg/pot.

DerivativeEC50 (mM)Preventive Efficacy (%)
I231496.5
Hymexazol37.763.9

Material Science

Overview
The unique chemical structure of this compound allows for applications in developing novel materials, including polymers and coatings.

Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. A comparative study showed that polymers with this compound exhibited a tensile strength increase of up to 25% compared to standard formulations.

Polymer TypeTensile Strength Increase (%)
Standard0
With Compound25

Analytical Chemistry

Overview
This compound is utilized in analytical methods for detecting isoquinoline derivatives, aiding quality control in pharmaceutical manufacturing.

Case Study: Quality Control Method Development
A novel HPLC method was developed using this compound as a reference standard for quantifying isoquinoline derivatives in pharmaceutical formulations. The method demonstrated high sensitivity and specificity with detection limits as low as 0.5 µg/mL.

ParameterValue
Detection Limit (µg/mL)0.5
Linearity Range (µg/mL)0.5 - 100

Mechanism of Action

The mechanism of action of 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one involves:

    Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydroxyisoindolin-1-one
  • 7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one

Comparison

  • Structural Differences : While similar in having hydroxyl groups and an isoquinoline core, the position of hydroxyl groups and saturation levels differ.
  • Biological Activity : These structural differences can lead to variations in biological activity and specificity towards different molecular targets.
  • Uniqueness : 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one is unique due to its specific hydroxylation pattern, which may confer distinct biological properties compared to its analogs.

Biological Activity

6,8-Dihydroxy-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H9NO3
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 92446-27-0

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have demonstrated that derivatives of isoquinoline compounds exhibit antimicrobial properties. Specifically, this compound has shown efficacy against several bacterial strains and fungi. The compound's mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Research indicates that this compound possesses significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), and LoVo (colon cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study ReferenceFindings
Evaluated isoquinoline derivatives for NF-kB inhibition; demonstrated neuroprotective effects with IC50 values around 455 µM.
Showed promising antiproliferative activity on human cancer cell lines with selective toxicity towards cancer cells over normal cells.
Investigated the compound's role as an HIV integrase inhibitor; demonstrated low micromolar potency in vitro.

Research Findings

Recent research has expanded on the biological implications of this compound:

  • Neuroprotective Effects : Compounds similar to this compound have shown protective effects on neuronal cells under stress conditions.
  • Potential as a Therapeutic Agent : Ongoing studies are focusing on its application in drug development for treating various cancers and neurodegenerative diseases.

Properties

CAS No.

92446-27-0

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

6,8-dihydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7NO3/c11-6-3-5-1-2-10-9(13)8(5)7(12)4-6/h1-4,11-12H,(H,10,13)

InChI Key

UJOQYPUDGCNYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C(C=C(C=C21)O)O

Purity

95

Origin of Product

United States

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